molecular formula C8H14N2O B1415167 3-(3-Methylbutyl)-1,2-oxazol-5-amine CAS No. 1092298-86-6

3-(3-Methylbutyl)-1,2-oxazol-5-amine

Cat. No.: B1415167
CAS No.: 1092298-86-6
M. Wt: 154.21 g/mol
InChI Key: BBYOQBBPCDZPKL-UHFFFAOYSA-N
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Description

3-Methylbutyl acetate, also known as isopentyl acetate, is an ester formed from isoamyl alcohol and acetic acid . It is a colorless liquid that is only slightly soluble in water, but very soluble in most organic solvents . Isoamyl acetate has a strong odor which is described as similar to both banana and pear .


Synthesis Analysis

The synthesis of 3-Methylbutyl acetate (Isoamyl acetate) can be achieved via an esterification reaction between acetic acid and isopentyl alcohol (3-methylbutanol), using concentrated sulfuric acid as a catalyst . The product is then washed, distilled, and characterized .


Chemical Reactions Analysis

The reaction mechanism for the synthesis of 3-Methylbutyl acetate involves initial protonation of the carboxyl group, nucleophilic attack by the hydroxyl, proton transfer, and loss of water followed by loss of the catalyzing acid to produce the ester .


Physical and Chemical Properties Analysis

3-Methylbutyl acetate is a colorless liquid with a strong odor similar to both banana and pear . It is only slightly soluble in water, but very soluble in most organic solvents .

Scientific Research Applications

Oxazole Derivatives in Organic Synthesis

The use of oxazole derivatives, such as 3-(3-Methylbutyl)-1,2-oxazol-5-amine, has been explored in various areas of organic synthesis. For instance, bidentate auxiliaries derived from isoxazole-3-carboxamide and oxazole-4-carboxamide moieties have been utilized in Pd-catalyzed C(sp(3))-H bond activation. This methodology enabled the selective and efficient arylation and alkylation of α-aminobutanoic acid derivatives, leading to the formation of various γ-substituted non-natural amino acids (Pasunooti et al., 2015).

Electrochemical Synthesis Involving Oxazoles

Electrochemically promoted C-N bond formation using acetylenic amines and CO2 has been reported, showcasing an efficient synthesis of 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and carbon dioxide. This process avoids the use of toxic chemicals and catalysts, highlighting an environmentally friendly approach (Feroci et al., 2005).

Formation of Oxazoles from β,β-Disubstituted Enamines

The reaction of 3-cyano-2H-cyclohepta[b]furan-2-one with enamines derived from isobutyraldehyde has been investigated, leading to the formation of 2-amino derivatives of 3-cyano-1,1-dimethyl-1,2-dihydroazulene. This process, involving the elimination of amines and the migration of the methyl group, yields 1,2-dimethylazulenes, demonstrating the versatility of oxazole compounds in complex organic reactions (Yasunami et al., 1981).

Antimicrobial Activities of Triazole Derivatives

In the realm of medicinal chemistry, the synthesis and biological evaluation of oxazole derivatives have shown promising results. N-Aryl-5-aryloxazol-2-amine derivatives, for instance, have been synthesized and tested as 5-lipoxygenase inhibitors, a key enzyme in leukotriene synthesis related to inflammation-related diseases like asthma and rheumatoid arthritis. This research signifies the potential of oxazole derivatives in developing new therapeutic drugs for chronic inflammatory disorders (Suh et al., 2015).

Safety and Hazards

3-Methylbutyl acetate is classified as a flammable liquid and vapor. It is also harmful to aquatic life . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and avoiding release to the environment .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(3-Methylbutyl)-1,2-oxazol-5-amine plays a significant role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, this compound may inhibit certain oxidoreductases, thereby modulating the redox state within cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, leading to alterations in gene expression that govern cell proliferation and apoptosis . Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through key metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. For example, this compound may inhibit the activity of certain kinases, thereby affecting phosphorylation events critical for signal transduction . Additionally, it can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, toxic or adverse effects may be observed, including oxidative stress and cellular damage . Threshold effects have been identified, indicating specific dosage ranges where the compound transitions from being beneficial to harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the metabolic flux of key metabolites, thereby affecting overall metabolic homeostasis . The compound may also interact with enzymes involved in the detoxification processes, such as cytochrome P450 enzymes, leading to changes in metabolite levels and metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . For instance, this compound may be actively transported into mitochondria, where it can exert its effects on mitochondrial function and metabolism .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, its presence in the cytoplasm and mitochondria suggests roles in metabolic regulation and cellular signaling .

Properties

IUPAC Name

3-(3-methylbutyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-6(2)3-4-7-5-8(9)11-10-7/h5-6H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYOQBBPCDZPKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1=NOC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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